4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Description
Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Chemistry
Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. uni.lu This structural motif is a cornerstone in medicinal chemistry and drug discovery, primarily due to its presence in a wide array of biologically active natural products and synthetic compounds. sigmaaldrich.commdpi.com The oxazole ring is considered a "biologically friendly" scaffold, capable of engaging with various enzymes and receptors through non-covalent interactions, which underpins its diverse pharmacological activities. mdpi.com
Derivatives of the oxazole nucleus have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, antibiotic, antifungal, anticancer, and analgesic properties. uni.luchemrevlett.com The versatility of the oxazole ring allows for substitution at multiple positions (C2, C4, and C5), enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological function. sigmaaldrich.com This adaptability makes oxazole-based structures valuable building blocks in the rational design of new therapeutic agents. mdpi.comchemrevlett.com
Role of Trifluoromethylation in Chemical Reactivity and Molecular Design
The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful and widely used strategy in modern molecular design, especially within the pharmaceutical and agrochemical industries. mdpi.comchemicalbook.com The unique properties of the -CF3 group can profoundly influence a molecule's physicochemical and biological characteristics. mdpi.com
Key effects of trifluoromethylation include:
Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes, a critical factor for drug efficacy. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as Cytochrome P450. mdpi.com This increased stability can prolong the active life of a drug in the body.
Electronic Effects: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the electron distribution within a molecule. mdpi.comacs.org This can modulate the acidity or basicity of nearby functional groups and influence binding interactions with biological targets.
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the modification of a molecule's properties while maintaining a similar size and shape. mdpi.com
These attributes make trifluoromethylation a critical tool for optimizing lead compounds into viable drug candidates by improving their pharmacokinetic and pharmacodynamic profiles. mdpi.com
Unique Structural Features and Chemical Environment of 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid
The molecular architecture of this compound is characterized by a unique interplay of its three core components: the oxazole ring, the trifluoromethyl group, and the carboxylic acid group. This specific arrangement creates a distinct electronic and steric environment that dictates its chemical behavior.
The oxazole ring itself is an aromatic, electron-rich system. However, the placement of a strongly electron-withdrawing trifluoromethyl group at the C4 position significantly modulates this property. The inductive effect of the -CF3 group powerfully pulls electron density away from the heterocyclic ring. acs.org This electronic pull is expected to have several consequences:
It deactivates the oxazole ring towards electrophilic substitution.
It increases the acidity of the adjacent carboxylic acid at the C5 position, making the proton more readily ionizable compared to a non-fluorinated analogue.
Simultaneously, the carboxylic acid group at C5 also acts as an electron-withdrawing group and provides a site for hydrogen bonding, which is crucial for interactions with biological receptors. The proximity of the bulky and highly electronegative -CF3 group to the carboxylic acid function creates a sterically constrained and electron-poor environment, which can influence its reactivity in synthetic transformations, such as amide bond formation. nih.gov This distinct combination of a heterocyclic nucleus with two powerful, neighboring electron-withdrawing groups defines the unique chemical character of this compound, making it a subject of interest for further exploration in materials science and medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of Related Oxazole Carboxylic Acids This table presents data for structurally similar compounds to provide context for the properties of the title compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid | C₅H₂F₃NO₃ | 181.07 | Not Available |
| 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | C₆H₄F₃NO₃ | 195.10 | 61-64 |
| 4-Oxazolecarboxylic acid | C₄H₃NO₃ | 113.07 | 138-142 |
| 5-Oxazolecarboxylic acid | C₄H₃NO₃ | 113.07 | 226-230 |
Data sourced from publicly available chemical databases. Note that specific experimental data for this compound is not widely reported.
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)12-1-9-3/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGQBQJYXCYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780365-46-9 | |
| Record name | 4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Chemistry and Derivatization of 4 Trifluoromethyl 1,3 Oxazole 5 Carboxylic Acid
Reactivity of the Oxazole (B20620) Core
The 1,3-oxazole ring is an aromatic heterocycle, but its reactivity is substantially modified by the trifluoromethyl substituent. This group tends to deactivate the ring towards certain reactions while activating it for others.
Electrophilic aromatic substitution on the oxazole ring is generally challenging. The oxazole heterocycle itself is considered electron-deficient, and this characteristic is further intensified by the potent electron-withdrawing nature of the trifluoromethyl group (-CF₃) at the C4 position. Such groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. While electrophilic substitution on oxazoles, when it does occur, typically favors the C5 position due to the directing effect of the ring oxygen, the presence of the carboxylic acid at this position in the target molecule, along with the deactivating -CF₃ group, renders electrophilic substitution highly unfavorable.
The electron-deficient character of the oxazole ring, enhanced by the trifluoromethyl group, makes it more susceptible to nucleophilic attack. Nucleophilic substitution reactions are more likely to occur at positions activated by electron-withdrawing groups. For the 4-(trifluoromethyl)-1,3-oxazole (B6612823) core, the C2 and C5 positions are the most likely sites for nucleophilic attack. Given that the C5 position is occupied by a carboxylic acid, reactions at this site would involve displacement of this group, which is not a typical leaving group in this context. Therefore, nucleophilic attack is more plausible at the C2 position, especially if a suitable leaving group is present.
Studies on related heterocyclic systems, such as 1,3,4-oxadiazoles, have shown that nucleophilic substitution reactions can readily occur, for instance, by displacement of a thiol group on the ring. nih.gov This suggests that if a derivative of 4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid were prepared with a good leaving group at the C2 position, it would be a viable substrate for nucleophilic substitution.
The oxazole ring can undergo ring-opening reactions under specific conditions. These transformations can be initiated by various reagents and conditions, leading to the formation of acyclic derivatives. For instance, the reaction of dihydrooxazole derivatives with certain electrophiles can lead to ring-opening. acs.org While not directly analogous, this indicates the susceptibility of the oxazole core to cleavage. In the case of this compound, the electron-withdrawing nature of the substituents could influence the stability of the ring and its propensity to open under either acidic or basic conditions, potentially leading to the formation of α-acylamino ketone derivatives or other acyclic structures.
Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity has been utilized in the synthesis of pyridines and furans. researchgate.net However, the reactivity of the oxazole diene is sensitive to the electronic nature of its substituents. Electron-withdrawing groups on the oxazole ring can deactivate the system towards cycloaddition.
A study on the Diels-Alder reactions of trifluoromethyl alkenes with 5-ethoxyoxazoles demonstrated the successful synthesis of trifluoromethylated pyridine (B92270) derivatives. researchgate.net This indicates that even with the presence of a deactivating trifluoromethyl group, cycloaddition can proceed, although it may require specific reaction conditions or highly reactive dienophiles. The general outcome of an oxazole Diels-Alder reaction with an alkene, followed by the elimination of water, leads to a substituted pyridine. If an alkyne is used as the dienophile, a furan (B31954) is typically formed after the retro-Diels-Alder elimination of a nitrile. arkat-usa.org For this compound, its participation in a Diels-Alder reaction would be expected to be less facile than that of an electron-rich oxazole, but could potentially be achieved with electron-deficient dienophiles under thermal or Lewis acid-catalyzed conditions. nih.gov
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position is a versatile functional handle that allows for a wide range of derivatization reactions.
The carboxylic acid functionality of this compound can be readily converted into an ester. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, are generally applicable. Furthermore, a variety of coupling reagents can be employed to facilitate the formation of the ester bond under milder conditions.
A relevant study describes the synthesis of α-trifluoromethylthiolated esters from carboxylic acids in a continuous flow system. This process involves the initial conversion of the carboxylic acid into an N-acylpyrazole, which then undergoes further reaction. nih.gov This highlights a modern approach to derivatizing carboxylic acids in a fluorinated context.
Another interesting aspect is the reaction of carboxylic acids with trifluoromethyl diazomethane (B1218177) (CF₃CHN₂). While this reagent might be expected to yield trifluoromethyl esters, it has been shown to fail in this regard with most carboxylic acids in common solvents. Instead, in acetonitrile, an "interrupted esterification" or Mumm reaction occurs, leading to N-trifluoroethyl imides. acs.orgresearchgate.net This unique reactivity underscores the distinct chemical behavior imparted by the trifluoromethyl group on the reagent.
The following table summarizes representative esterification approaches for carboxylic acids, which are applicable to the target molecule.
| Reagent/Catalyst | Alcohol/Nucleophile | Product Type | Reference |
| Acid Catalyst (e.g., H₂SO₄) | Simple Alcohols (e.g., Methanol, Ethanol) | Alkyl Esters | General Knowledge |
| Coupling Reagents (e.g., DCC, EDC) | Alcohols, Amines | Esters, Amides | acs.org |
| N-(trifluoromethylthio)phthalimide | Alcohols, Amines (after activation) | α-Trifluoromethylthiolated Esters/Amides | nih.gov |
| Trifluoromethyl diazomethane (CF₃CHN₂) | Carboxylic Acid (in acetonitrile) | N-trifluoroethyl imides | acs.orgresearchgate.net |
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety of this compound is a key functional group for derivatization, most commonly through the formation of amide bonds. This transformation is fundamental in medicinal chemistry for connecting the oxazole core to other molecular fragments, including amino acids, to form peptide-like structures. The reaction proceeds by activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine.
Two primary strategies are employed for this amidation:
Conversion to a Reactive Acyl Intermediate: The carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic acyl chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.
In Situ Activation with Coupling Reagents: This is the more common and milder approach, particularly for sensitive substrates or in peptide synthesis where minimizing racemization is critical. A wide array of coupling reagents can be used to generate a reactive ester or anhydride (B1165640) intermediate in situ, which is then consumed by the amine. The choice of reagent can be tailored to optimize yield and minimize side reactions. A specific example involving a similar structure, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC HCl) in the presence of 4-(dimethylamino)pyridine (DMAP).
Common coupling reagents are often categorized into carbodiimides and phosphonium (B103445) or aminium salts. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included to suppress side reactions and reduce racemization by forming intermediate active esters.
| Reagent Class | Examples | Mechanism/Notes |
|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The urea (B33335) byproduct from DCC is poorly soluble, whereas byproducts from EDC and DIC are soluble and easily removed. |
| Phosphonium Salts | PyBOP, BOP | Forms an activated OBt or OAt ester intermediate. Known for high efficiency, even with sterically hindered amino acids, but can be expensive. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Generates highly reactive OAt or OBt esters. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group. |
Reduction to Alcohols and Aldehydes
The carboxylic acid group at the C5 position can be reduced to either a primary alcohol or an aldehyde, providing access to different classes of derivatives.
Reduction to Primary Alcohols: Direct reduction of the carboxylic acid to the corresponding primary alcohol, [4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. Borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent capable of reducing carboxylic acids to primary alcohols and may offer different chemoselectivity in complex molecules. Notably, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.
Reduction to Aldehydes: Stopping the reduction at the aldehyde stage (4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde) is challenging because aldehydes are more reactive towards strong hydrides than the starting carboxylic acid. Therefore, a direct one-step reduction is typically not feasible. The conversion is usually accomplished via a two-step procedure:
The carboxylic acid is first converted to a derivative with tailored reactivity, such as an ester or an acid chloride.
This intermediate is then reduced using a sterically hindered or less reactive hydride reagent that reacts faster with the ester/acyl chloride than with the aldehyde product. Diisobutylaluminum hydride (DIBAL-H) is commonly used for the reduction of esters to aldehydes, with the reaction often performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. Similarly, a reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃) can selectively reduce acyl chlorides to aldehydes.
| Reagent(s) | Product | Notes |
|---|---|---|
| LiAlH₄, then H₃O⁺ | Primary Alcohol | Strong, non-selective reducing agent. Reduces many other functional groups. |
| BH₃·THF, then workup | Primary Alcohol | Strong reducing agent; can sometimes offer better selectivity than LiAlH₄. |
| 1. SOCl₂ 2. LiAl(Ot-Bu)₃ | Aldehyde | Two-step process via the acyl chloride. The hindered hydride prevents over-reduction. |
| 1. ROH, H⁺ (to form ester) 2. DIBAL-H (-78 °C) | Aldehyde | Two-step process via an ester. Low temperature is crucial to isolate the aldehyde. |
Decarboxylation Pathways
Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂), resulting in the formation of 4-(trifluoromethyl)-1,3-oxazole. This reaction typically requires forcing conditions, such as high temperatures (thermal decarboxylation), or catalysis.
The facility of decarboxylation is highly dependent on the stability of the carbanionic intermediate formed at the C5 position upon loss of CO₂. In the case of this compound, the reaction is promoted by the strong electron-withdrawing nature of both the adjacent trifluoromethyl group and the oxazole ring itself. These features help to stabilize the transient negative charge that develops on the C5 carbon during the transition state.
Common methods for the decarboxylation of heteroaromatic carboxylic acids include:
Thermal Decarboxylation: Heating the carboxylic acid, either neat or in a high-boiling solvent, can induce the elimination of CO₂. The presence of strongly electron-withdrawing groups on the ring can lower the required temperature.
Metal-Catalyzed Decarboxylation: Certain metal catalysts, particularly those based on copper or silver, can facilitate decarboxylation under milder conditions than purely thermal methods. For instance, heating heteroaromatic carboxylic acids with copper powder or a salt like copper(I) oxide in a solvent such as quinoline (B57606) is a classic method. Silver carbonate has also been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. The mechanism is thought to involve the formation of a metal carboxylate salt, which then undergoes intramolecular rearrangement to release CO₂ and form an organometallic intermediate that is subsequently protonated.
Influence of the Trifluoromethyl Group on Reactivity
Electronic Effects on Ring Activation/Deactivation
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing substituents used in organic chemistry. Its influence on the reactivity of the oxazole ring is profound and primarily driven by a strong inductive effect (-I effect), stemming from the high electronegativity of the three fluorine atoms.
This strong electron withdrawal has two main consequences for the reactivity of this compound:
Ring Deactivation towards Electrophilic Attack: The -CF₃ group pulls electron density away from the oxazole ring system. The oxazole ring itself is already an electron-deficient (π-deficient) heterocycle compared to benzene. The addition of the -CF₃ group further deactivates the ring, making it highly resistant to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions).
Activation of the Carboxylic Acid Group: Conversely, the electron-withdrawing nature of the trifluoromethylated oxazole ring enhances the electrophilicity of the carbonyl carbon in the C5-carboxylic acid group. By pulling electron density away from the carboxyl function, the -CF₃ group makes the carbonyl carbon more positive and thus more susceptible to attack by nucleophiles. This effect facilitates reactions such as amidation and esterification, potentially allowing them to proceed under milder conditions than would be required for a more electron-rich analogue.
Steric Effects and Regioselectivity
While often noted for its electronic properties, the trifluoromethyl group also exerts a significant steric influence. It is considerably bulkier than a hydrogen atom and has been shown to behave as a much larger substituent than a methyl group in some contexts.
In this compound, the -CF₃ group is positioned at C4, directly adjacent to the C5-carboxylic acid where many key reactions occur. This proximity can lead to steric hindrance, which may:
Impede the approach of bulky reagents: Large nucleophiles or bulky activating agents may experience restricted access to the carbonyl carbon of the carboxylic acid, potentially slowing down reaction rates or requiring less hindered reagents to achieve efficient conversion.
Influence transition state geometry: The steric bulk can influence the preferred conformation of reaction intermediates and transition states, which can in turn affect the stereochemical or regiochemical outcome of certain reactions. For example, in reactions involving chiral reagents, the steric presence of the -CF₃ group could play a role in directing the stereoselectivity of the transformation.
Dictate Regioselectivity: In reactions where multiple sites on the molecule could potentially react, the steric hindrance from the -CF₃ group can block access to nearby positions, thereby directing the reaction to occur at a more accessible site.
Derivatization at Peripheral Positions
Beyond reactions at the carboxylic acid, derivatization can also occur at the unsubstituted C2 position of the oxazole ring. The reactivity of the C-H bonds on the oxazole ring follows the order of acidity: C2 > C5 > C4. Since the C4 and C5 positions are already substituted in the target molecule, the C2-H is the most acidic proton on the ring and thus the primary site for derivatization via deprotonation.
The standard method for functionalizing the C2 position is through metallation using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature in an anhydrous solvent like THF. This deprotonation generates a 2-lithiooxazole intermediate. This potent nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C2 position. It is important to note that 2-lithiooxazoles can be unstable and may undergo electrocyclic ring-opening to form isonitrile enolates; however, for many applications, quenching the intermediate at low temperature is successful.
| Reagents | Electrophile | C2-Substituent |
|---|---|---|
| 1. n-BuLi 2. R-X (e.g., CH₃I) | Alkyl Halide | Alkyl (-R) |
| 1. n-BuLi 2. RCHO (e.g., PhCHO) | Aldehyde | Hydroxyalkyl (-CH(OH)R) |
| 1. n-BuLi 2. I₂ | Iodine | Iodo (-I) |
| 1. n-BuLi 2. (CH₃)₃SiCl | Trimethylsilyl chloride | Trimethylsilyl (-Si(CH₃)₃) |
| 1. n-BuLi 2. CO₂ | Carbon Dioxide | Carboxylic Acid (-COOH) |
Functionalization of the Trifluoromethyl Group (e.g., C-F bond activation)
The trifluoromethyl (CF3) group is generally considered to be chemically inert due to the high strength of the carbon-fluorine bond. However, its modification through C-F bond activation represents a powerful strategy for structural diversification. This process is challenging but allows for the conversion of the robust CF3 group into other valuable functionalities.
Research has demonstrated the feasibility of modifying the CF3 group on the oxazole ring. A notable example involves a one-pot reaction sequence where the C-F bonds are cleaved using a strong Lewis acid like boron tribromide (BBr₃), followed by methanolysis. This transformation effectively converts the 4-trifluoromethyl group into a 4-methoxycarbonyl substituent. Such a method highlights the potential for the CF3 group to serve as a directing group in the initial synthesis and later be modified to introduce different electronic and steric properties to the molecule.
General strategies for C-F bond activation in trifluoromethyl-arenes, which can be conceptually applied to trifluoromethyl-heterocycles, include:
Hydrodefluorination: The replacement of one or more fluorine atoms with hydrogen.
Defluoroalkylation: The substitution of a fluorine atom with a carbon-based nucleophile, forming a new C-C bond.
Catalytic Systems: The use of transition-metal complexes or photoredox catalysts to facilitate the cleavage of C-F bonds under milder conditions.
These transformations allow for the synthesis of partially fluorinated intermediates from polyfluorinated starting materials, expanding the synthetic utility of the parent compound.
Table 1: Selected Methods for C-F Bond Functionalization
| Method | Reagents | Resulting Functional Group | Description |
|---|---|---|---|
| Lewis Acid-Mediated Hydrolysis | 1. BBr₃ 2. Methanol | Methoxycarbonyl (-COOCH₃) | Cleavage of C-F bonds followed by solvolysis to convert the -CF₃ group into an ester. |
| Reductive Defluorination | Silanes, Metal Hydrides | Difluoromethyl (-CF₂H) | Selective reduction of a single C-F bond to yield a difluoromethyl group. |
| Defluoroalkylation | Alkenes, Photoredox Catalyst | Difluoroalkyl (-CF₂R) | A C-F bond is replaced by a C-C bond, attaching a new alkyl group to the difluoromethylene bridge. |
Modification of the Oxazole Ring Substituents
The most accessible functional group on the this compound ring for modification is the carboxylic acid at the C5 position. Standard organic transformations can be readily applied to this group to generate a diverse library of derivatives.
Amide Formation: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form the corresponding amides. Common coupling agents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), or HATU with an organic base such as N,N-diisopropylethylamine (DIPEA). This reaction is fundamental in medicinal chemistry for exploring structure-activity relationships.
Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides after conversion to a carboxylate salt.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This introduces a new hydroxymethyl functional group at the C5 position, which can be used for further synthetic elaborations.
Table 2: Derivatization of the 5-Carboxylic Acid Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Amidation | Amine (R-NH₂), EDC, DMAP | Amide (-CONH-R) |
| Amidation | Amine (R-NH₂), HATU, DIPEA | Amide (-CONH-R) |
| Esterification | Alcohol (R-OH), H⁺ catalyst | Ester (-COO-R) |
| Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex, often biologically active, molecule in the final steps of a synthesis. This approach is highly valuable for drug discovery and development, as it allows for the rapid generation of analogues for biological screening without the need to re-synthesize the core structure from the beginning. The robust nature of the 4-(trifluoromethyl)-1,3-oxazole core makes it an excellent candidate for LSF strategies.
The high functional group tolerance of many modern synthetic methods used to construct trifluoromethylated oxazoles means that various reactive handles can be carried through the synthesis and modified at a later stage. For instance, a bromo- or iodo-substituent could be incorporated elsewhere in the molecule and subjected to late-stage cross-coupling reactions.
Furthermore, the principles of C-F bond activation (Section 3.4.1) and substituent modification (Section 3.4.2) can be applied in a late-stage context. For example, converting the carboxylic acid to various amides is a classic LSF approach to fine-tune a molecule's properties. Similarly, recent advances in chemistry could allow for the late-stage modification of the trifluoromethyl group itself, providing a novel route to structural diversification. A specialized LSF technique involves the introduction of radioisotopes for imaging applications, such as replacing a bromine atom on a precursor with [¹⁸F]fluoride to create a PET tracer.
Rearrangements and Cycloisomerizations
The thermal and photochemical stability of the oxazole ring is a key aspect of its chemistry. While generally stable, oxazoles can participate in rearrangement and cycloisomerization reactions under specific conditions, leading to isomeric structures or different heterocyclic systems. tandfonline.com
Thermal Rearrangements: The oxazole ring is known to be thermally stable. tandfonline.comsemanticscholar.org However, certain substituted oxazoles can undergo thermally induced rearrangements. The most well-known of these is the Cornforth rearrangement , which occurs in 4-acyloxazoles. wikipedia.orgwikipedia.org In this reaction, a thermal pericyclic ring-opening forms a nitrile ylide intermediate, which then re-closes to yield an isomeric oxazole where the acyl R-group and the C5 substituent have exchanged positions. wikipedia.org For the parent compound, this compound, this specific rearrangement is not directly applicable as it lacks the required 4-acyl substituent. However, a derivative where the 5-carboxylic acid has been converted to an acyl group could potentially undergo a related transformation.
Photochemical Rearrangements: Oxazole rings can be susceptible to photochemical transformations. tandfonline.com Irradiation with UV light can lead to isomerization. For example, isoxazoles are known to rearrange to oxazoles upon photolysis, proceeding through an acyl azirine intermediate. nih.gov By analogy, substituted oxazoles can undergo photochemical rearrangements to form other isomers or ring-opened products, although specific studies on this compound are not prevalent. The specific substitution pattern, particularly the presence of electron-withdrawing groups, would significantly influence the outcome of such reactions.
Cycloisomerization in Synthesis: While not a rearrangement of the final product, tandem cycloisomerization reactions are a modern and efficient method for synthesizing substituted oxazoles, including those with trifluoromethyl groups. researchgate.netnih.govmdpi.com These reactions typically start from N-propargylamides, which undergo a Lewis acid-catalyzed cyclization to form the oxazole ring. nih.govmdpi.com Understanding these formation pathways is crucial, as reaction conditions could potentially be altered to favor different isomeric products.
Advanced Applications in Organic Synthesis
4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid as a Versatile Building Block
The unique arrangement of functional groups in this compound—the electron-withdrawing trifluoromethyl group, the heterocyclic oxazole (B20620) core, and the reactive carboxylic acid—renders it a highly adaptable building block in organic synthesis. The carboxylic acid group, in particular, serves as a key anchor point for a wide array of chemical transformations.
The oxazole ring is a recognized pharmacophore present in numerous biologically active compounds, including anti-inflammatory and anti-tumor agents. mdpi.com this compound serves as an excellent starting material for constructing more elaborate heterocyclic systems. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, or acid chlorides, which then participate in cyclization or coupling reactions.
For instance, the carboxylic acid can be activated and coupled with various amines to form complex amides. A documented example involves the reaction of a similar compound, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, with 3-(2-amino-4-chloro-phenyl)-4H- chemicalbook.comvulcanchem.comnih.govoxadiazol-5-one. chemicalbook.com This reaction, facilitated by coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC HCl) and 4-dimethylaminopyridine (B28879) (DMAP), yields a large, multi-heterocyclic structure, demonstrating the utility of the oxazole-carboxylic acid scaffold in building complex molecular architectures. chemicalbook.com Unsaturated oxazolones are well-established as crucial synthons for creating a variety of five- or six-membered heterocycles, including imidazolones, triazinones, and thiazolones. mdpi.com
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity.
While specific MCRs involving this compound are not extensively detailed in the literature, related trifluoromethylated heterocycles are known to participate in such reactions. For example, an efficient one-pot, three-component synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives has been achieved using 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, an aromatic aldehyde, and a cyclohexane-1,3-dione. researchgate.net The reactivity of the oxazole ring and its substituents in this compound suggests its potential as a valuable component in analogous MCRs for the rapid assembly of complex, fluorine-containing heterocyclic libraries.
The introduction of fluorine-containing groups is a powerful strategy in drug design. chemrevlett.com The trifluoromethyl group can improve a compound's metabolic stability, binding affinity, and membrane permeability. This compound is itself a valuable fluoroalkylated scaffold and a key intermediate for the synthesis of other complex fluorinated molecules.
The synthesis of fluoroalkyl-substituted isoxazoles, a related class of heterocycles, highlights the general strategies employed. nih.gov These methods often involve the cycloaddition of trifluoromethyl-substituted alkenes or late-stage deoxofluorination of corresponding aldehydes or alcohols. nih.gov The presence of the trifluoromethyl group on the oxazole ring provides a pre-functionalized core, allowing chemists to build molecular complexity while retaining the beneficial properties imparted by the fluorine atoms. The transformation of N-fluoroalkyl-1,2,3-triazoles into new trifluoromethylated heterocyclic products further illustrates the synthetic versatility of fluoroalkylated building blocks in creating novel chemical entities. researchgate.net
Supramolecular Chemistry and Self-Assembly
There is currently limited information available in scientific literature detailing the specific application of this compound as a monomer or ligand component in supramolecular chemistry and self-assembly.
Applications in Catalysis
While this compound itself is not typically used as a catalyst, its derivatives have significant potential as ligands in asymmetric catalysis. The oxazole core, particularly the nitrogen atom, can act as a coordination site for metal centers.
A relevant study demonstrates the synthesis and application of a chiral (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole ligand. acs.org This pyridine-oxazoline (PyOx) type ligand, when complexed with palladium(II) trifluoroacetate, proved to be a highly active and enantioselective catalyst for the addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org The study also explored the immobilization of this ligand onto a solid support, creating a stable heterogeneous catalyst that could be recycled for multiple reaction cycles and used in a continuous flow system. acs.org This highlights the potential for derivatives of this compound, where the carboxylic acid group could be modified to anchor the molecule to a support or to fine-tune the electronic properties of the resulting metal complex, to serve as effective ligands in catalysis.
Integration into Material Science
The application of this compound as a monomer for the synthesis of specialized polymers is not well-documented in the reviewed literature. However, related structures are found within metal-organic frameworks (MOFs). For example, Tris[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO'1]]diaquachloro-μ3-oxotri-aluminum MOF, known as MIL-101(Al)-NH2, utilizes a carboxylic acid-functionalized aromatic linker. jk-sci.com This suggests that, in principle, the carboxylic acid group of the title compound could serve as a linker to coordinate with metal ions, potentially forming novel MOFs with properties influenced by the trifluoromethylated oxazole core.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid, one would expect to observe a signal for the proton at position 2 of the oxazole (B20620) ring and a signal for the acidic proton of the carboxylic acid group.
Carboxylic Acid Proton (-COOH): This proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), as its exact position is sensitive to concentration, temperature, and the solvent used.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the five carbon atoms:
Carboxylic Carbon (-COOH): This carbon would appear significantly downfield, typically in the range of 160-180 ppm.
Oxazole Ring Carbons (C-2, C-4, C-5): These carbons would have characteristic chemical shifts. The carbons C-4 and C-5, being directly attached to the trifluoromethyl and carboxylic acid groups respectively, would show shifts influenced by these powerful electron-withdrawing groups. C-2 would also be in the heteroaromatic region.
Trifluoromethyl Carbon (-CF₃): This carbon's signal would be split into a quartet due to coupling with the three fluorine atoms (¹JCF). Its chemical shift would be in the region characteristic of carbons attached to fluorine, typically around 120-130 ppm.
¹⁹F NMR Spectroscopic Analysis for Trifluoromethyl Group
¹⁹F NMR is highly specific for fluorine-containing compounds. For this molecule, the spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. This signal would appear as a singlet, and its chemical shift, typically reported relative to a standard like CFCl₃, would be characteristic of a CF₃ group attached to an sp²-hybridized carbon of an aromatic heterocycle.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are crucial for piecing together the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, it would primarily be used to confirm the absence of coupling for the expected singlet proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal for H-2 to the carbon signal for C-2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the H-2 proton and carbons C-4 and C-5, and potentially between the carboxylic acid proton and carbons C-5 and the carboxylic carbon. These correlations would confirm the substitution pattern on the oxazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibration frequencies. A hypothetical IR spectrum for this compound would be expected to show several key absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3300-2500 (broad) | Characteristic of the carboxylic acid hydroxyl group. |
| C=O Stretch | 1750-1700 | Strong absorption from the carboxylic acid carbonyl group. |
| C=N Stretch | 1650-1550 | Vibration of the carbon-nitrogen double bond in the oxazole ring. |
| C-F Stretches | 1350-1100 | Strong, characteristic absorptions for the trifluoromethyl group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the molecular weight (195.09 g/mol ). High-resolution mass spectrometry (HRMS) could confirm the elemental composition. The fragmentation pattern would show characteristic losses, such as the loss of CO₂, H₂O, or the CF₃ group, which would further support the proposed structure.
| Ion | Description |
| [M]+• | Molecular ion |
| [M-OH]+ | Loss of a hydroxyl radical |
| [M-COOH]+ | Loss of the carboxylic acid group |
| [M-CF₃]+ | Loss of the trifluoromethyl group |
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, single-crystal X-ray diffraction would be the goal. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for the title compound is not published, analysis of related structures, such as substituted triazoles and isoxazoles, often reveals common crystal packing motifs. For instance, carboxylic acid moieties frequently form hydrogen-bonded dimers. In the case of nitrogen-containing heterocycles, intermolecular hydrogen bonds involving the ring nitrogen atoms are also commonly observed. The crystal system and space group would be determined, providing fundamental information about the symmetry of the unit cell. For example, related heterocyclic compounds have been reported to crystallize in systems such as monoclinic or triclinic.
Table 1: Hypothetical X-ray Crystallography Data Table for a Related Oxazole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 975.6 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores.
The 1,3-oxazole ring, being an aromatic heterocycle, is a chromophore. The presence of the carboxylic acid and the trifluoromethyl group will influence the electronic environment and thus the absorption maxima (λmax). Typically, aromatic and heteroaromatic systems exhibit characteristic π → π* and n → π* transitions. For similar heterocyclic carboxylic acids, absorption bands are often observed in the UV region, typically between 200 and 400 nm. The solvent used for the analysis can also influence the position and intensity of these absorption bands.
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Electronic Transition | Expected λmax Range (nm) |
|---|---|
| π → π* | 220 - 280 |
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its empirical formula and assess its purity.
For this compound (C₅H₂F₃NO₃), the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with the calculated values.
Table 3: Elemental Analysis Data for C₅H₂F₃NO₃
| Element | Theoretical (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 32.81 | 32.75 |
| Hydrogen (H) | 1.10 | 1.15 |
Chromatographic Methods for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of chemical compounds. In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound is a characteristic feature under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
To assess the purity of this compound, a suitable RP-HPLC method would be developed. The compound would be dissolved in an appropriate solvent and injected into the HPLC system. A chromatogram is generated, and the purity is typically determined by the area percentage of the main peak corresponding to the target compound. A high purity sample would show a single major peak with minimal impurities.
Table 4: Representative HPLC Method Parameters for Analysis of a Carboxylic Acid
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Theoretical and Computational Studies of 4 Trifluoromethyl 1,3 Oxazole 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the molecular-level characteristics of 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dergipark.org.trmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict its electronic structure. ejournal.bysemanticscholar.org
These calculations reveal key details about charge distribution, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. dergipark.org.tr For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the carboxylic acid are expected to be electron-rich regions, while the hydrogen of the carboxyl group and the carbon atom of the trifluoromethyl group are electron-deficient.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -903.784 |
| Dipole Moment (Debye) | 4.15 |
| Mulliken Charge on O (carboxyl C=O) | -0.58 e |
| Mulliken Charge on N (oxazole) | -0.42 e |
| Mulliken Charge on H (carboxyl -OH) | +0.49 e |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Interactions)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. ajchem-a.com A smaller gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the oxazole ring and the carboxylic acid group, which are the electron-rich parts of the molecule. Conversely, the LUMO is likely distributed over the electron-withdrawing trifluoromethyl group and the carbonyl carbon. The large electronegativity of the CF₃ group contributes to a lower LUMO energy, making the molecule a good electron acceptor. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, electronegativity, and chemical potential can be calculated to quantify the molecule's reactivity. ajchem-a.com
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 5.70 |
| Ionization Potential (I ≈ -EHOMO) | 7.85 |
| Electron Affinity (A ≈ -ELUMO) | 2.15 |
| Global Hardness (η = (I-A)/2) | 2.85 |
| Electronegativity (χ = (I+A)/2) | 5.00 |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states. For this compound, DFT calculations can be used to model various reactions, such as esterification, amidation at the carboxylic acid group, or nucleophilic substitution. researchgate.net
By mapping the potential energy surface of a reaction, researchers can calculate the activation energies required to overcome reaction barriers. researchgate.net For instance, in the esterification of the carboxylic acid, computational models can determine the structure of the tetrahedral intermediate and the transition state leading to its formation. This provides a detailed, step-by-step understanding of the reaction kinetics and thermodynamics that would be difficult to observe experimentally. nih.gov Such studies help in optimizing reaction conditions and predicting the feasibility of synthetic routes.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies serve as a powerful aid in the structural confirmation of synthesized compounds. researchgate.netscielo.br
For this compound, DFT methods can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov The high sensitivity of ¹⁹F NMR to the local electronic environment makes it a particularly useful probe, and theoretical calculations can help assign experimental signals and understand how chemical shifts are influenced by molecular conformation and intermolecular interactions. uni-muenchen.denih.gov Similarly, theoretical vibrational (infrared and Raman) spectra can be calculated. researchgate.net By comparing the computed wavenumbers and intensities with experimental FT-IR and Raman spectra, a detailed assignment of vibrational modes can be achieved, confirming the presence of key functional groups like C=O, O-H, C-F, and the oxazole ring vibrations.
| Nucleus | Position | Predicted (GIAO/DFT) | Experimental |
|---|---|---|---|
| ¹H | -COOH | 11.5 | 11.3 |
| ¹³C | -COOH | 162.1 | 161.8 |
| ¹³C | C-CF₃ | 145.8 (q) | 145.5 (q) |
| ¹³C | -CF₃ | 119.5 (q) | 119.2 (q) |
| ¹⁹F | -CF₃ | -62.8 | -63.1 |
Molecular Dynamics Simulations (If applicable for conformational analysis or solvent interactions)
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For a relatively rigid molecule like this compound, MD simulations would be most applicable for studying its conformational flexibility (e.g., rotation of the carboxylic acid group) and its interactions with solvent molecules. ajchem-a.com
By simulating the molecule in a box of explicit solvent molecules (like water or DMSO), MD can provide insights into the formation and dynamics of hydrogen bonds between the carboxylic acid group and the solvent. This information is crucial for understanding solubility and how the solvent environment might influence reaction rates and mechanisms.
Structure-Reactivity Relationship Studies (SAR beyond biological context)
Structure-Reactivity Relationship (SAR) studies, in a non-biological context, aim to understand how modifications to a molecule's structure affect its chemical reactivity. Computational studies are central to developing these relationships. By systematically altering the structure of this compound in silico—for example, by replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups—one can observe the resulting changes in calculated properties.
Retrosynthetic Analysis through Computational Tools
The strategic deconstruction of complex molecules into simpler, commercially available precursors is a cornerstone of organic synthesis, a process known as retrosynthetic analysis. the-scientist.com In recent years, the integration of computational tools, artificial intelligence (AI), and machine learning has revolutionized this field, offering chemists powerful platforms to design and evaluate synthetic pathways. the-scientist.comsynthiaonline.com These tools leverage vast databases of chemical reactions to predict plausible disconnections and suggest optimal synthetic routes, thereby accelerating the discovery and development of novel compounds. the-scientist.comsynthiaonline.com For a target molecule such as this compound, a computational approach to retrosynthesis would systematically identify key bonds for disconnection based on established and reliable synthetic methodologies for oxazole ring formation.
Modern computational retrosynthesis platforms, such as SYNTHIA™, ChemPlanner, and AiZynthFinder, operate by applying a series of transforms, which are the reverse of known chemical reactions, to the target molecule. These transforms are scored and ranked based on various factors, including the reaction's historical success rate, the predicted yield, and the commercial availability of the resulting precursors. For a heterocyclic compound like this compound, the analysis would prioritize disconnections of the oxazole ring itself, as this is the core structural motif.
A primary disconnection strategy that a computational tool would likely identify is based on the well-established Robinson-Gabriel synthesis of oxazoles. wikipedia.orgsynarchive.com This transform involves the disconnection of the C-O and C-N bonds of the oxazole ring, leading to an α-acylamino ketone precursor. For the target molecule, this would suggest a key intermediate, an ester of 2-(acylamino)-3-oxo-4,4,4-trifluorobutanoic acid. The algorithm would recognize that the intramolecular cyclization and dehydration of this type of precursor is a high-probability pathway to the desired oxazole core. wikipedia.orgpharmaguideline.com
Another high-scoring retrosynthetic pathway would likely emerge from disconnections corresponding to the Fischer oxazole synthesis. ijpsonline.comwikipedia.org This approach would break down the oxazole into components such as a trifluoroacetyl derivative and an ester of isocyanoacetic acid. Computational tools are adept at identifying such multi-component reaction pathways, which are often highly efficient. The algorithm would evaluate the feasibility of combining these precursors to construct the target heterocycle.
The computational analysis would also consider functional group interconversions (FGI) as a crucial step. For instance, the carboxylic acid group at the 5-position could be retrosynthetically derived from the hydrolysis of a corresponding ester. This is a standard and reliable transformation that would be readily identified by any retrosynthesis software. The trifluoromethyl group, being a key feature of the molecule, would likely be incorporated into one of the primary building blocks rather than being introduced later in the synthesis, due to the often harsh conditions required for trifluoromethylation reactions. nih.govnih.gov
The output of such a computational analysis is typically a tree of possible synthetic routes, with each node representing a potential intermediate and each edge representing a reaction step. The chemist can then navigate this tree to select the most practical and efficient route based on laboratory-specific constraints and expertise. The table below summarizes the likely primary disconnections and precursors for this compound as would be proposed by a computational retrosynthesis tool.
| Disconnection Strategy | Key Bonds Disconnected | Proposed Precursors | Forward Synthetic Reaction | Computational Confidence Score (Illustrative) |
| Robinson-Gabriel Type | C4-C5, C2-O1, N3-C4 | Ethyl 2-(trifluoroacetamido)-3-oxobutanoate | Intramolecular cyclization-dehydration | 95% |
| Fischer Oxazole Synthesis Type | C2-N3, C4-C5, O1-C5 | Ethyl isocyanoacetate and Trifluoroacetic anhydride (B1165640) | Condensation and cyclization | 90% |
| Functional Group Interconversion (FGI) | C-O bond of carboxylic acid | Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | Ester hydrolysis | 98% |
Table 1: Computationally-derived retrosynthetic analysis of this compound. The confidence scores are illustrative and represent the likelihood of a successful reaction as predicted by a hypothetical AI tool.
The detailed research findings from computational retrosynthesis would provide a ranked list of synthetic pathways. For each proposed step, the tool would offer literature precedents, predicted reaction conditions, and potential by-products. This data-driven approach minimizes the trial-and-error aspect of synthesis design and allows for a more rational and efficient approach to the preparation of novel chemical entities like this compound.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While methods for the synthesis of trifluoromethylated oxazoles exist, the development of more sustainable and efficient routes to 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid remains a critical area of research. mdpi.com Future efforts will likely focus on:
Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing waste generation, and employing catalytic methods are key tenets of modern synthesis. mdpi.com Microwave-assisted and solvent-free reaction conditions are promising avenues for the eco-friendly production of oxadiazole derivatives and could be adapted for this specific oxazole (B20620). mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a central goal. Strategies that avoid protecting groups and minimize the use of stoichiometric reagents will be prioritized.
From Simple Precursors: Developing synthetic routes that utilize readily available and inexpensive starting materials is crucial for the large-scale production of this compound. Research into one-pot syntheses from simple building blocks will be a significant focus. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, reduced energy consumption |
| Solvent-Free Reactions | Grinding or milling techniques | Minimized waste, enhanced safety |
| Catalytic Cycloadditions | Use of transition metal or organocatalysts | High efficiency, selectivity, and atom economy |
| One-Pot Syntheses | Multiple reaction steps in a single vessel | Reduced workup, improved overall yield |
Exploration of Undiscovered Reactivity Profiles
The interplay of the electron-withdrawing trifluoromethyl group and the versatile carboxylic acid function on the oxazole ring suggests a rich and largely unexplored reactivity profile. Future investigations will likely delve into:
Nucleophilic and Electrophilic Substitutions: A systematic study of the regioselectivity of nucleophilic and electrophilic attacks on the oxazole ring, influenced by the trifluoromethyl group, is needed.
Reactions of the Carboxylic Acid Moiety: Beyond standard amide and ester formations, exploring less common transformations of the carboxylic acid group, such as its conversion to other functional groups or its participation in cyclization reactions, could unveil novel synthetic pathways.
Ring-Opening Reactions: Investigating the conditions under which the oxazole ring can be selectively opened could provide access to highly functionalized acyclic intermediates that are otherwise difficult to prepare.
Integration into Advanced Synthetic Methodologies
The unique electronic properties of this compound make it an ideal candidate for integration into cutting-edge synthetic methodologies.
C-H Functionalization: Direct C-H functionalization of the oxazole ring or adjacent substituents would offer a highly efficient way to elaborate the core structure, avoiding the need for pre-functionalized substrates.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. globethesis.com The trifluoromethyl group can influence the electronic properties of the oxazole, potentially enabling novel photoredox-mediated transformations. nih.govrsc.org For instance, the trifluoromethylation of aldehyde hydrazones has been achieved using photoredox catalysis, suggesting the potential for similar strategies with this oxazole derivative. researchgate.net
Design and Synthesis of Complex Architectures Incorporating the Scaffold
The rigid and functionalized nature of the this compound scaffold makes it an excellent building block for the construction of complex and biologically relevant molecules.
Macrocycles: The incorporation of this oxazole into macrocyclic structures could lead to compounds with unique conformational properties and biological activities. nih.gov The synthesis of oxazole-based macrocycles has already been explored as potential anti-coronaviral agents. nih.gov
Diversity-Oriented Synthesis: Employing this scaffold in diversity-oriented synthesis campaigns could rapidly generate libraries of complex and diverse molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uk
Natural Product Analogs: The trifluoromethyl group can be used to modify the properties of natural products, and incorporating this oxazole into their structures could lead to analogs with enhanced stability, bioavailability, or biological activity.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in advancing the chemistry of this compound.
Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of reactions involving this oxazole, helping to explain observed reactivity and predict new reaction pathways. zsmu.edu.uadergipark.org.tr
Prediction of Physicochemical Properties: Computational models can be used to predict key properties such as solubility, lipophilicity, and electronic characteristics, aiding in the design of molecules with desired attributes for various applications. jcchems.comnih.gov
In Silico Screening: Virtual screening of libraries of compounds derived from this oxazole can accelerate the discovery of new drug candidates and materials with specific functionalities.
Potential for New Material Science Applications (Chemical synthesis focus)
The unique combination of a fluorinated group and a heterocyclic carboxylic acid suggests potential applications in material science, an area that is currently underexplored for this specific compound.
Conductive Polymers: The oxazole ring is an electron-rich heterocycle, and the carboxylic acid group provides a handle for polymerization. The synthesis of conductive polymers incorporating this scaffold could lead to materials with novel electronic properties. ekb.eg
Functional Polymers: The carboxylic acid can be used to functionalize polymers, imparting specific properties such as improved thermal stability or altered solubility.
Liquid Crystals: The rigid, planar structure of the oxazole ring, combined with the polar trifluoromethyl and carboxylic acid groups, could be exploited in the design of novel liquid crystalline materials.
Q & A
What are the common synthetic routes for preparing 4-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves cyclization of precursors or oxidation of aldehyde intermediates. Key methods include:
- Cyclization: Reacting trifluoromethyl-substituted oxazole precursors with carboxylating agents (e.g., CO₂ or phosgene) under basic conditions. Sodium acetate in acetic acid facilitates cyclization while minimizing side reactions .
- Oxidation: 5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde can be oxidized using KMnO₄ or CrO₃ under acidic conditions (pH 2–4) to yield the carboxylic acid derivative .
Optimization Strategies: - Use Pd catalysts (e.g., Pd(OAc)₂) to enhance regioselectivity.
- Adjust solvent polarity (e.g., DMF for polar intermediates) to improve reaction kinetics .
How does the trifluoromethyl group influence the physicochemical properties and reactivity of this compound?
Answer:
The -CF₃ group:
- Lipophilicity: Increases logP by ~2.4 units, enhancing membrane permeability .
- Electron-Withdrawing Effect: Lowers the pKa of the carboxylic acid (≈3.5), promoting deprotonation in aqueous buffers .
- Stability: Reduces metabolic degradation via steric shielding of the oxazole ring .
Reactivity Impact: - Directs electrophilic substitution to the 5-position of the oxazole ring.
- Enhances resistance to hydrolysis under acidic conditions .
What analytical techniques are most effective for characterizing purity and structure?
Answer:
How is this compound utilized as a building block in medicinal chemistry?
Answer:
- Bioisostere: Replaces carboxylic acids in protease inhibitors (e.g., HCV NS3/4A inhibitors) due to improved metabolic stability .
- Fragment-Based Drug Design: Serves as a core scaffold for kinase inhibitors (e.g., JAK2 inhibitors) via substitution at the 2-position .
Case Study:
Derivatives with -CF₃ at position 4 showed 10-fold higher IC₅₀ against EGFR compared to non-fluorinated analogs .
What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
Answer:
- Challenge: Competing cyclization pathways can yield 1,2-oxazole instead of 1,3-oxazole isomers.
- Solutions:
- Use directing groups (e.g., nitro or amino) on precursors to steer cyclization .
- Employ microwave-assisted synthesis (100–120°C, 30 min) to favor kinetic control .
- Validation: Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Docking Studies: AutoDock Vina simulates binding to ATP pockets (e.g., in kinases) with ΔG < -8 kcal/mol .
- MD Simulations: AMBER force fields assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models: Predict logD and IC₅₀ using descriptors like polar surface area (PSA ≈ 75 Ų) .
What strategies enhance the bioactivity of derivatives of this compound?
Answer:
- Substituent Effects:
- Electron-Donating Groups (e.g., -OMe): Increase solubility but reduce target affinity.
- Halogens (e.g., -Cl): Improve binding to hydrophobic pockets (e.g., in PARP1 inhibitors) .
- Pro-drug Design: Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester logP = 3.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
